![molecular formula C10H14N2 B2424348 (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole CAS No. 156145-76-5](/img/structure/B2424348.png)

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

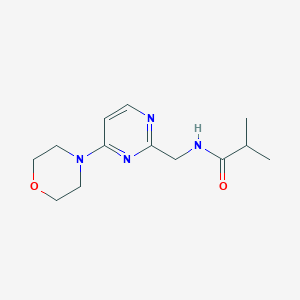

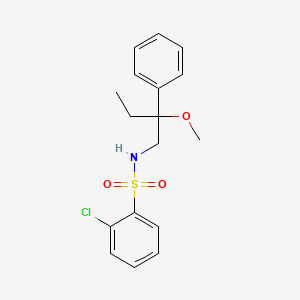

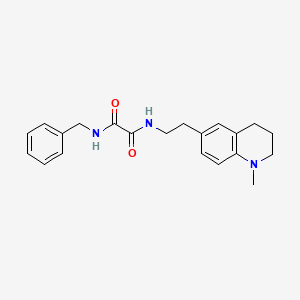

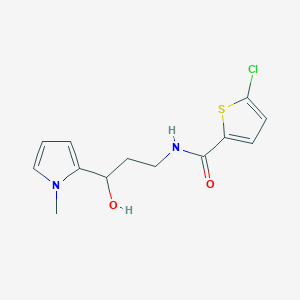

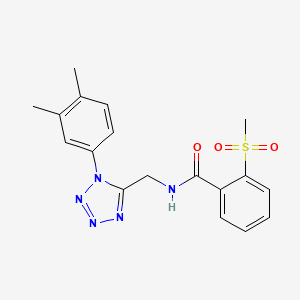

“(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole” is a chemical compound with the molecular formula C17H20N2O2S. It has an average mass of 316.418 Da and a monoisotopic mass of 316.124542 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropa[3,4]cyclopenta[1,2-C]pyrazole core, which is a bicyclic system with a pyrazole (a five-membered ring with two nitrogen atoms) fused to a cyclopropa[cyclopenta] ring system .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H20N2O2S and an average mass of 316.418 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications

Triosmium Clusters and Optically Active Ligands : This compound has been used in the synthesis of optically active triosmium clusters with bridging terpenic thioureato-like ligands. It forms diastereomers with μ2 chelate-bridging by S and pyrazole N atom ligands in these clusters. X-ray analysis helped determine the absolute configuration of these diastereomers (Kirin et al., 2002).

Copper(II) Complexes Synthesis : The compound has been utilized in synthesizing copper(II) complexes with methyl [(pyrazolo-1-carbothioyl)-amino]propionate derivatives. These complexes, like CuL1Cl2 and [Cu2L22Cl4], exhibit unique structural characteristics, including coordination polyhedra and weak Cu···S interactions (Savel’eva et al., 2004).

Triosmium Clusters with Terpenic Ligands : It's used in the synthesis of hydridocarbonyl triosmium clusters with terpene derivatives as ligands. These compounds undergo various chemical transformations and have been analyzed using X-ray diffraction to establish their structure and absolute configuration (Kirin et al., 2000).

Copper(II) Complexes with Ethyl Derivatives : This compound is also involved in creating copper(II) complexes with ethyl [(pyrazolo-1-carbothioyl)-amino]acetate derivatives. These complexes are significant for their unique chain structures and pseudodimer formations, contributing to the understanding of metal cycle formations in coordination chemistry (Savel’eva et al., 2003).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Compounds with similar structures have been studied for their potential as antiviral agents , suggesting possible directions for future research.

properties

IUPAC Name |

(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXTOORXLMQOD-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C(C3(C)C)CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]3[C@H](C3(C)C)CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)

![3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)

![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2424288.png)